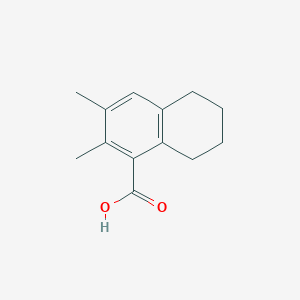

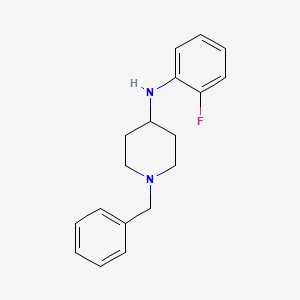

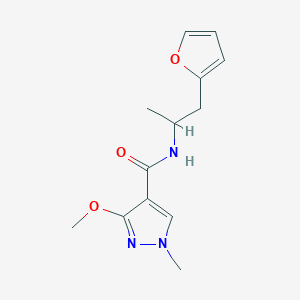

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

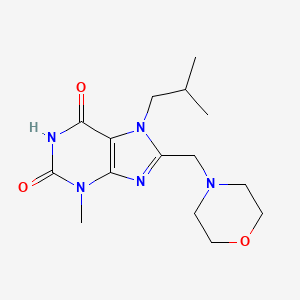

2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as benzothiazepine, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its numerous potential applications. Benzothiazepine is a versatile molecule with a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor properties.

Aplicaciones Científicas De Investigación

Synthesis Methods and Modifications

- The synthesis of 2-Phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been explored through various methods, including the ring enlargement of 1-thioflavanone and reactions involving 2-aminothiophenol and acrylic acids. These methods have been developed due to the biological significance of benzothiazepines (Levai & Puzicha, 1985).

- Modifications of this compound have been achieved through reactions with arylidenenitriles, carbon disulphide, and phenylisothiocyanate, leading to the creation of various fused heterocyclic compounds (Khodairy, Hassan, & El-wassimy, 2013).

Chemical Properties and Analysis

- Electron impact-induced fragmentations of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones have been studied to understand the main fragmentation pathways and the effects of methyl and phenyl substituents (Pocsfalvi et al., 1994).

- Research on the preparation of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones promoted by samarium diiodide indicates a new approach for synthesizing these compounds under mild and neutral conditions (Zhong, Chen, & Zhang, 2002).

Biological and Pharmaceutical Applications

- Investigations into the biological evaluation of alkyl, alkoxy, alkylthio, or amino-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones have revealed their potential for vasodilating, antihypertensive, and platelet aggregation-inhibitory activities (Inoue et al., 1997).

- A particular derivative, BTM-1086, has shown potent anti-ulcer and gastric secretory inhibiting activities, indicating the therapeutic potential of 1,5-benzothiazepine derivatives in gastrointestinal disorders (Ohno et al., 1983).

Innovative Applications and Techniques

- Ultrasound-enhanced synthesis of novel 1,5-benzothiazepines, including derivatives of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one, has been explored for antimicrobial applications, showcasing the integration of novel techniques in compound synthesis (Chate et al., 2011).

- Microwave synthesis methods have been developed for the diastereoselective synthesis of 1,5-benzothiazepin-4(5H)-one derivatives, demonstrating advancements in efficient and selective compound preparation (Vega et al., 1996).

Propiedades

IUPAC Name |

2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-9,14H,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZRXDBTDOULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2NC1=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide](/img/structure/B2914961.png)